

Theodrenaline hydrochloride CAS number and molecular formula

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Compound of Interest

Compound Name: Theodrenaline hydrochloride

Cat. No.: B1226498

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An In-Depth Technical Guide to Theodrenaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Parameter	Value	Reference
CAS Number	2572-61-4	[1]
Molecular Formula	C ₁₇ H ₂₂ ClN ₅ O ₅	[1]
Molecular Weight	411.84 g/mol	N/A
IUPAC Name	7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride	[1]
Synonyms	Noradrenaline theophylline hydrochloride, (±)- Theodrenaline hydrochloride	[1][2]

Introduction

Theodrenaline hydrochloride is a synthetic sympathomimetic amine that is structurally a conjugate of norepinephrine and theophylline. It is primarily utilized as a cardiac stimulant and an anti-hypotensive agent, most notably in a 20:1 fixed-dose combination with cafedrine.[2] This combination product has been a mainstay in some European countries, particularly Germany, for the management of hypotensive states during anesthesia and in emergency medicine. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of **Theodrenaline hydrochloride**.

Synthesis

While detailed industrial synthesis protocols for **Theodrenaline hydrochloride** are often proprietary, the general synthetic strategy involves the chemical linkage of norepinephrine and theophylline.[3] One described approach adapts the Traube purine synthesis. This method involves the nitrosation of a 4-amino-6-hydroxypyrimidine derivative, followed by reduction of the nitro group to an amino group, and subsequent cyclization with formic acid to form the purine ring structure of theophylline, which is then coupled to a norepinephrine derivative.[3]

Mechanism of Action and Signaling Pathways

The pharmacological effects of Theodrenaline are multifaceted, primarily stemming from its interaction with the sympathetic nervous system. It acts as an agonist at both α - and β -adrenergic receptors and is also thought to inhibit phosphodiesterases (PDEs).

Adrenergic Receptor Agonism

Theodrenaline's structural similarity to norepinephrine allows it to bind to and activate adrenergic receptors, leading to a cascade of intracellular signaling events.

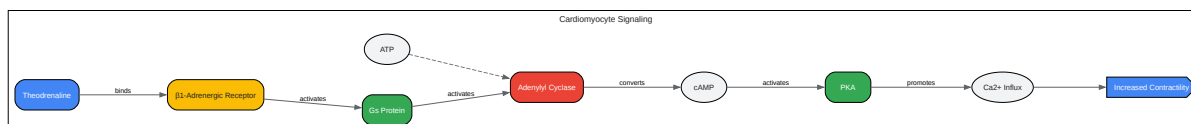
- **β_1 -Adrenergic Pathway in Cardiomyocytes:** In heart muscle cells, activation of β_1 -adrenergic receptors by Theodrenaline stimulates the Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium concentration, resulting in enhanced myocardial contractility (positive inotropy) and an increased heart rate (positive chronotropy).

- α_1 -Adrenergic Pathway in Vascular Smooth Muscle: In vascular smooth muscle cells, Theodrenaline activates α_1 -adrenergic receptors, which are coupled to the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction, thereby increasing peripheral vascular resistance and blood pressure.

Phosphodiesterase (PDE) Inhibition

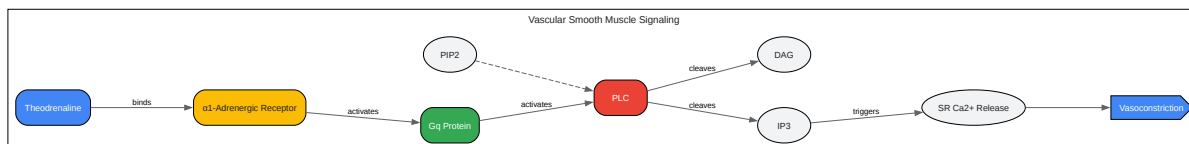
The theophylline moiety of Theodrenaline suggests a potential for phosphodiesterase (PDE) inhibition. PDEs are enzymes that degrade cAMP and cGMP. By inhibiting PDEs, Theodrenaline could potentiate the effects of adrenergic stimulation by preventing the breakdown of these second messengers, leading to their accumulation within the cell. However, some studies suggest that significant PDE inhibition by the cafedrine/theodrenaline combination occurs only at clinically irrelevant high concentrations.^[2]

Below are Graphviz diagrams illustrating the key signaling pathways.



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Cardiomyocyte Signaling Pathway



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Vascular Smooth Muscle Signaling Pathway

Experimental Protocols

Detailed experimental protocols for **Theodrenaline hydrochloride** are not extensively published in publicly available literature. The following sections provide an overview of the types of assays used to characterize this compound, with generalized methodologies.

In Vitro Assessment of Cardiac Muscle Contractility

Objective: To determine the direct effect of **Theodrenaline hydrochloride** on the contractile force of cardiac muscle tissue.

Generalized Protocol:

- **Tissue Preparation:** Papillary muscles are dissected from the hearts of laboratory animals (e.g., rats, rabbits) and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- **Stimulation:** The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
- **Data Acquisition:** Isometric tension is measured using a force transducer connected to a data acquisition system.

- **Drug Application:** After a stabilization period, increasing concentrations of **Theodrenaline hydrochloride** are added to the organ bath in a cumulative manner.
- **Analysis:** The change in contractile force from baseline is measured at each concentration to generate a dose-response curve and determine parameters such as EC₅₀.

Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of **Theodrenaline hydrochloride** for α - and β -adrenergic receptors.

Generalized Protocol:

- **Membrane Preparation:** Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or animal tissues.
- **Radioligand Binding:** The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]prazosin for α_1 receptors, [³H]yohimbine for α_2 receptors, [¹²⁵I]iodocyanopindolol for β receptors) in the presence of varying concentrations of unlabeled **Theodrenaline hydrochloride**.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
- **Analysis:** The data are analyzed to determine the inhibitory constant (K_i) of **Theodrenaline hydrochloride** for the receptor, which is a measure of its binding affinity.

Phosphodiesterase (PDE) Activity Assay

Objective: To assess the inhibitory effect of **Theodrenaline hydrochloride** on PDE activity.

Generalized Protocol:

- **Enzyme Preparation:** Purified PDE isoenzymes are used.

- Assay Reaction: The PDE enzyme is incubated with its substrate (e.g., [^3H]cAMP or [^3H]cGMP) in the presence and absence of **Theodrenaline hydrochloride**.
- Product Separation: The reaction is stopped, and the radiolabeled product (e.g., [^3H]AMP or [^3H]GMP) is separated from the unreacted substrate using chromatography.
- Quantification: The amount of radiolabeled product is determined by scintillation counting.
- Analysis: The percentage of inhibition of PDE activity by **Theodrenaline hydrochloride** is calculated to determine its IC_{50} value.

Animal Models of Hypotension

Objective: To evaluate the in vivo efficacy of **Theodrenaline hydrochloride** in reversing hypotension.

Generalized Protocol:

- Animal Model: Anesthetized animals (e.g., rats, dogs) are used. Hypotension can be induced pharmacologically (e.g., with a ganglionic blocker) or by producing spinal anesthesia.
- Instrumentation: Animals are instrumented for continuous monitoring of blood pressure (via an arterial catheter) and heart rate.
- Drug Administration: Once a stable hypotensive state is achieved, **Theodrenaline hydrochloride** is administered intravenously as a bolus or infusion.
- Data Collection: Blood pressure and heart rate are recorded continuously before, during, and after drug administration.
- Analysis: The magnitude and duration of the pressor response are quantified to assess the anti-hypotensive efficacy of **Theodrenaline hydrochloride**.

Data Summary

The following table summarizes key quantitative data related to the pharmacological effects of Theodrenaline, often in combination with cafedrine.

Parameter	Value	Condition	Reference
EC ₅₀ for increased force in human atrial trabeculae (Akrinor™)	41 ± 3 mg/L	In vitro isometric contraction	N/A
Time to 10% MAP increase in women (Cafedrine/Theodrenaline)	7.2 ± 4.6 min	Clinical study in anesthesia	N/A
Time to 10% MAP increase in men (Cafedrine/Theodrenaline)	8.6 ± 6.3 min	Clinical study in anesthesia	N/A

Conclusion

Theodrenaline hydrochloride is a pharmacologically active compound with a clear mechanism of action involving the adrenergic system. Its primary clinical use in combination with cafedrine for the treatment of hypotension is well-established in certain regions. This guide provides a foundational understanding of its chemical properties, synthesis, and pharmacological profile for researchers and drug development professionals. Further investigation into detailed experimental protocols and the relative contribution of PDE inhibition to its overall effect is warranted.

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References

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